Computed Lipophilicity (LogP) Difference Between Target and 5-Bromo-2-methylpyridine-3-carboxylic Acid
The target compound exhibits a computed LogP of 1.14, which is 0.54 log units lower than that of 5-bromo-2-methylpyridine-3-carboxylic acid (LogP 1.68), a commonly available analog that lacks the C6 hydroxyl group . This difference corresponds to an approximately 3.5‑fold reduction in octanol–water partition coefficient, predicting significantly higher aqueous solubility and a distinct in vivo distribution profile if the compound proceeds into pharmacokinetic studies. In contrast, the non-brominated 6-hydroxy-2-methylpyridine-3-carboxylic acid exhibits a computed XLogP of –0.2, making it too hydrophilic for many CNS-targeted programs .
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.14 |
| Comparator Or Baseline | 5-Bromo-2-methylpyridine-3-carboxylic acid (CAS 351003-02-6): LogP = 1.68; 6-Hydroxy-2-methylpyridine-3-carboxylic acid (CAS 66909-37-3): XLogP = –0.2 |
| Quantified Difference | ΔLogP = –0.54 vs. 5-bromo analog; ΔLogP = +1.34 vs. 6-hydroxy analog |
| Conditions | In silico prediction; source: ChemScene (target), ChemicalBook (5-bromo analog), Chem960 (6-hydroxy analog) |
Why This Matters
A moderate LogP of ~1.1 positions the target in the 'sweet spot' for oral bioavailability according to Lipinski's Rule of Five (LogP < 5), while avoiding the excessive hydrophilicity that can limit CNS penetration; this balanced lipophilicity is not achievable with either the more lipophilic non-hydroxylated or the more hydrophilic non-brominated analogs.
